![molecular formula C25H24BrNO B11514989 [4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](phenyl)methanone](/img/structure/B11514989.png)
[4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](phenyl)methanone
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Overview
Description
4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is a complex organic compound featuring a quinoline core substituted with a bromophenyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Phenylmethanone Moiety Addition: The final step involves the Friedel-Crafts acylation of the quinoline derivative with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with altered biological properties. For instance, modifications to the bromophenyl or quinoline moieties can enhance specific pharmacological activities such as anticancer or antimicrobial effects .
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. In a study involving methyl derivatives of quinoxaline, several compounds demonstrated potent antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7) with IC50 values ranging from 1.9 to 7.52 µg/mL . The structure-activity relationship (SAR) suggests that the presence of bromophenyl groups may enhance cytotoxicity.
Antimicrobial Properties
Quinoline derivatives have also been investigated for their antimicrobial efficacy. The introduction of halogen substituents, such as bromine, has been shown to increase the antimicrobial activity against various bacterial strains. This is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Drug Development
The compound's structural features make it a candidate for drug development targeting specific receptors. For example, modifications can lead to compounds that act as agonists for thrombopoietin receptors, potentially aiding in the treatment of thrombocytopenia by enhancing platelet production .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
- 4-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
- 4-(3-fluorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
Uniqueness
The presence of the bromophenyl group in 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and fluoro- analogs, which may exhibit different chemical behaviors and biological activities.
Biological Activity
Overview
The compound 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. Its unique structure suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
- Molecular Formula : C18H19BrN2O
- Molecular Weight : 351.26 g/mol
Antimicrobial Activity
Research has indicated that quinoline derivatives often exhibit significant antimicrobial properties. In a study evaluating various quinoline compounds, it was found that certain derivatives showed promising activity against a range of bacteria and fungi. The presence of bromine in the phenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone | Candida albicans | 16 µg/mL |
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro. A study demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways .
Mechanism of Action :
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound.
Property | Value |
---|---|
Solubility | Moderate |
Lipophilicity | High |
Bioavailability | 75% |
Toxicity | Low (LD50 > 2000 mg/kg in animal models) |
Properties
Molecular Formula |
C25H24BrNO |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-(3-bromophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H24BrNO/c1-24(2)17-25(3,19-12-9-13-20(26)16-19)21-14-7-8-15-22(21)27(24)23(28)18-10-5-4-6-11-18/h4-16H,17H2,1-3H3 |
InChI Key |
JNDUWMXCOGMRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)(C)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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